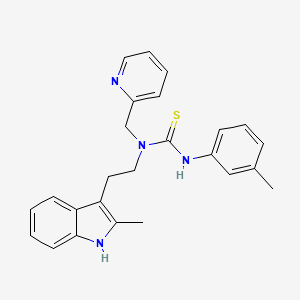

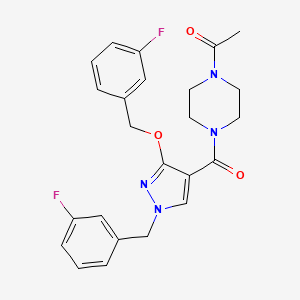

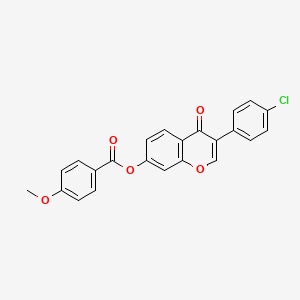

![molecular formula C16H18N4 B2874033 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034380-10-2](/img/structure/B2874033.png)

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

Indole derivatives can be synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. Indole itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be involved in reactions that inhibit tubulin polymerization . Further investigations into the precise mechanistic steps will provide deeper insights into the reaction pathway .Aplicaciones Científicas De Investigación

Inhibiting Tubulin Polymerization

This compound has been used in the synthesis of derivatives that act as agents for inhibiting tubulin polymerization . Tubulin polymerization is a process that is crucial for cell division, and its inhibition can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies .

Antiproliferative Activities

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these three tumor cell lines .

Inducing Cell Apoptosis

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Arresting Cells in the G2/M Phase

The compound has been found to arrest cells in the G2/M phase . The G2/M phase is a specific stage in the cell cycle, and its disruption can prevent cells from dividing and proliferating .

Broad Spectrum Biological Activities

Indole derivatives, which include this compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of wide interest because of their diverse biological and clinical applications .

Aldosterone Synthase Inhibition

Human clinical studies conducted with LCI699, a compound related to the one , established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure . However, LCI699’s low CYP11B1/CYP11B2 selectivity resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to inhibittubulin polymerization , suggesting that this compound might also target tubulin or related proteins.

Mode of Action

This process is crucial for cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound likely affects the microtubule dynamics within the cell by inhibiting tubulin polymerization . Microtubules are essential components of the cell’s cytoskeleton and are crucial for various cellular processes, including maintenance of cell shape, intracellular transport, and cell division .

Result of Action

Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . This is because microtubules, the polymers of tubulin, are essential for mitosis. When their formation is inhibited, the cell cannot properly divide, leading to cell death .

Safety and Hazards

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-2-4-16-15(3-1)12(11-18-16)10-17-13-6-8-20-14(9-13)5-7-19-20/h1-5,7,11,13,17-18H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCKJQNMSZFQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

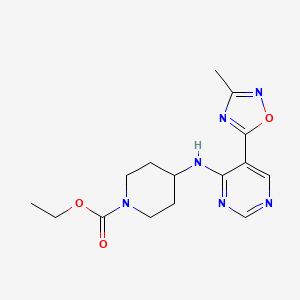

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

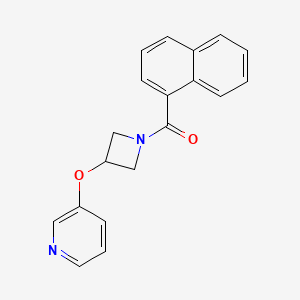

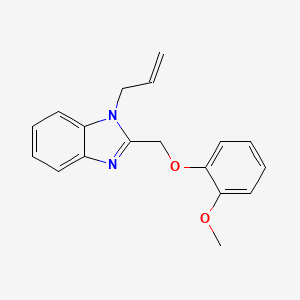

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

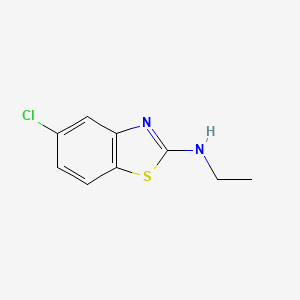

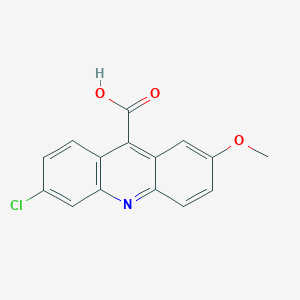

![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)

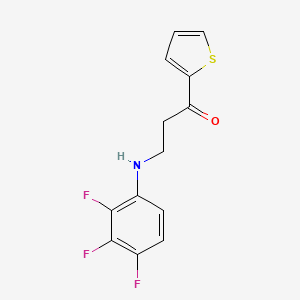

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)